N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Historical Development of Pyrimidinyloxy Acetamide Derivatives
Pyrimidinyloxy acetamide derivatives trace their origins to early investigations into heterocyclic compounds as bioactive scaffolds. The pyrimidine ring, a diazine heterocycle, gained prominence in the 1980s for its role in nucleic acid analogs and antifolate agents. By the 2000s, modifications at the 2- and 4-positions of pyrimidine, particularly with oxygen-containing substituents, emerged as a strategy to enhance pharmacokinetic properties. For example, the introduction of alkoxy groups at the 4-position, as seen in orotic acid derivatives, improved metabolic stability while retaining binding affinity for enzymatic targets.
The integration of acetamide functionalities into pyrimidine scaffolds marked a pivotal shift toward modular drug design. Early analogs, such as N-(4-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, demonstrated that the acetamide group could serve as a versatile linker for interacting with hydrophobic pockets in target proteins. Synthetic routes for these compounds often involved multi-step sequences, including regioselective substitutions and microwave-assisted couplings, to optimize yield and purity. For instance, the dichloropyrimidine intermediate 126 (Scheme 2B in ) was selectively substituted with amines or phenols to generate diverse analogs, underscoring the flexibility of this chemical class.
Pharmacological Significance in Drug Discovery
Pyrimidinyloxy acetamides have garnered attention for their dual roles as enzyme inhibitors and protein degraders. In kinase inhibition, the pyrimidine core mimics adenosine triphosphate (ATP) binding motifs, enabling competitive inhibition at catalytic sites. Compound 21 from a series of 4,6-diaryl pyrimidines exhibited sub-micromolar cytotoxicity against HL-60 leukemia cells, correlating with β-tubulin polymerization inhibition and G2/M cell cycle arrest. This suggests that structural analogs like N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide may similarly interfere with microtubule dynamics or kinase signaling.
The acetamide moiety further enhances pharmacological versatility. In PROTACs, acetamides often function as E3 ligase-binding ligands, enabling targeted protein degradation. While the exact mechanism of this compound remains under investigation, its structural resemblance to known degraders implies potential utility in hijacking ubiquitin-proteasome pathways.
Structural Classification within Medicinal Chemistry
This compound belongs to a subclass of pyrimidinyloxy acetamides defined by three key structural elements:
- Pyrimidine Core : The 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl group provides a rigid heterocyclic framework. Substituents at the 2-position (pyrrolidine) and 6-position (methyl) influence steric and electronic properties, modulating target engagement.
- Acetamide Linker : The -OCH2C(O)NH- group bridges the pyrimidine and aryl components, offering conformational flexibility for binding diverse targets.
- Aryl Substituent : The 3-bromophenyl group introduces hydrophobicity and halogen bonding potential, critical for interactions with aromatic residues in proteins.
Comparative analysis with analogs reveals that bromine substitution at the para position (as in ) enhances potency compared to meta or ortho isomers, likely due to improved van der Waals interactions. Additionally, pyrrolidine at the pyrimidine 2-position reduces polarity, enhancing membrane permeability.
Relationship to PROTAC and Kinase Inhibitor Scaffolds
The structural architecture of this compound aligns with principles governing both kinase inhibitors and PROTACs. In kinase inhibitors, the pyrimidine core often occupies the adenine-binding pocket, while the acetamide linker extends into adjacent hydrophobic regions. For example, compound 87 from , featuring a pyrrolidine-substituted pyrimidine, showed a 4-fold increase in potency due to optimized steric complementarity.
In PROTAC design, the acetamide group could theoretically conjugate to an E3 ligase ligand (e.g., von Hippel-Lindau (VHL) or cereblon binders), while the pyrimidine moiety recruits a target protein. This bifunctionality enables the compound to act as a molecular bridge, facilitating polyubiquitination and subsequent proteasomal degradation of the target. Although direct evidence for this compound’s PROTAC activity is lacking, structural parallels to published degraders support its exploratory use in targeted protein degradation studies.
Structural Comparison of Pyrimidinyloxy Acetamide Derivatives
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-12-9-16(21-17(19-12)22-7-2-3-8-22)24-11-15(23)20-14-6-4-5-13(18)10-14/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCUATUBVNVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-6-methylpyrimidine and pyrrolidine.
Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Coupling Reaction: The final step involves coupling the bromophenyl group with the pyrimidinyl group through an acetamide linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
Anticancer Research
N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been investigated for its potential anticancer properties.
Case Study:
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant inhibition of cell proliferation in breast and lung cancer models, suggesting its potential as a lead compound for further development in oncology .
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies. Its structural characteristics allow it to interact with bacterial enzymes, potentially disrupting their function.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings indicate that this compound could be a candidate for developing new antimicrobial agents .
Neurological Disorders
Research has suggested that compounds similar to this compound may exhibit neuroprotective effects.
Case Study:
A study focused on the neuroprotective properties of related compounds demonstrated that they could inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This suggests that this compound may have similar effects worth exploring.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, compounds with pyrimidine and bromophenyl groups can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several acetamide derivatives, differing in substituents, heterocyclic cores, and biological profiles. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
Notes:
- Bromine (Br) vs. chlorine (Cl): Bromine’s larger atomic radius may improve membrane permeability but reduce metabolic stability .
- Meta vs. para substitution: Meta-bromo (as in the target compound) could favor interactions with hydrophobic pockets in enzyme active sites .
Heterocyclic Core Modifications
Notes:
- Thienopyrimidine derivatives (e.g., compound from ) exhibit broader antimicrobial spectra due to increased aromaticity.
- PROTAC-linked analogs (e.g., ) demonstrate modularity for degrading disease-related proteins but require complex synthesis.
Physicochemical and Crystallographic Properties
- Solubility : The target compound’s bromine substituent likely reduces aqueous solubility compared to chloro analogs, as seen in similar structures .
- Crystal Packing : Analogous acetamides (e.g., 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide ) exhibit intramolecular hydrogen bonds (S(6) motif) and weak intermolecular interactions, stabilizing the solid state. Dihedral angles between aromatic rings (e.g., 54.6° in ) influence packing efficiency and melting points.
- Melting Points: N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide melts at 190–191°C , whereas bromo-substituted compounds may have higher melting points due to stronger halogen interactions.
Biological Activity
N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Bromophenyl group : Enhances lipophilicity and may influence receptor binding.
- Pyrrolidinyl moiety : Known for its role in enhancing biological activity through interaction with various biological targets.
- Pyrimidinyl group : Often associated with nucleic acid interactions and enzyme inhibition.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with pyrimidine rings have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancers.
Case Study:
A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in the inflammatory response.
Research Findings:
In vitro studies showed that the compound could reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Activity
Antioxidant properties have been attributed to the compound due to the presence of electron-donating groups that can scavenge free radicals. This activity is crucial for mitigating oxidative stress-related damage.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Free radical scavenging |
| Control (Ascorbic Acid) | 15 | Free radical scavenging |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Binding : Its structural features suggest potential binding to specific receptors, modulating their activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(3-bromophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Key Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for pyrimidine functionalization. For example, coupling a brominated pyrimidine intermediate with a boronic acid derivative under degassed conditions (dioxane/water, CsF, Pd(dppf)Cl₂, 100°C, 16 h) achieves aryl-aryl bond formation .
- Stepwise Approach :
Synthesize the pyrimidine core via cyclocondensation of amidines with β-ketoesters.
Introduce the pyrrolidine-1-yl group via nucleophilic substitution at the pyrimidine C2 position.
Attach the acetamide side chain via etherification (e.g., Mitsunobu reaction or SN2 displacement).
- Purification : Column chromatography (DCM/MeOH gradients) and recrystallization yield high-purity products .
Q. How can the compound’s structure be validated experimentally?
- 1H NMR : Key peaks include:
- Pyrrolidine protons: δ ~2.0–3.0 ppm (multiplet, 4H).
- Pyrimidine protons: δ ~6.8–8.6 ppm (singlet/multiplet) .
- Acetamide NH: δ ~9.9 ppm (broad singlet) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. For example, a mass of ~420–450 g/mol is expected based on similar pyrimidine-acetamide derivatives .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between aromatic rings to confirm spatial orientation .
Q. What computational parameters predict the compound’s physicochemical properties?
- Key Properties :
Advanced Research Questions
Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?
- TRK Inhibition : Structurally analogous pyrazolo-thienopyrimidinyl acetamides act as type-II pan-TRK inhibitors by binding to the allosteric pocket, stabilizing the DFG-out conformation . The bromophenyl group may engage in hydrophobic interactions, while the pyrrolidine enhances solubility and target affinity .
- Validation :
- Perform kinase selectivity profiling (e.g., against TRKA/B/C, VEGFR, EGFR).
- Use cellular assays (e.g., Ba/F3 proliferation) to confirm IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Modifiable Sites :
Pyrimidine C2 position : Replace pyrrolidine with piperidine or morpholine to alter steric/electronic effects.
Acetamide aryl group : Substitute bromophenyl with fluorophenyl or methoxyphenyl to tune halogen bonding or π-stacking .
- SAR Findings :
- Electron-withdrawing groups (e.g., Br, CF₃) at the phenyl ring enhance kinase binding but may reduce solubility .
- Pyrrolidine N-alkylation (e.g., methyl, ethyl) can improve metabolic stability .
Q. How might researchers resolve contradictions in bioactivity data across studies?
- Case Example : If one study reports nanomolar IC₅₀ against TRK, while another shows micromolar activity:
- Assay Conditions : Compare ATP concentrations (high ATP reduces inhibitor potency in kinase assays) .
- Cellular Context : Check for efflux pumps (e.g., P-gp) that limit intracellular accumulation .
- Structural Variants : Confirm if minor substituent changes (e.g., methyl vs. ethyl) explain discrepancies .
Q. What strategies can overcome resistance mutations in target kinases?
- Approach : Design dual-target inhibitors (e.g., TRK/ALK) to bypass mutation-driven resistance.
- Structural Insight : The acetamide’s oxygen linker allows flexibility to accommodate gatekeeper mutations (e.g., TRKA G595R) .
- Validation : Co-crystallize the compound with mutant kinases to identify compensatory binding interactions .
Methodological Recommendations
- Synthetic Optimization : Use high-throughput screening (HTS) to identify optimal coupling conditions (e.g., Pd catalysts, solvents) for improved yields .
- In Silico Modeling : Employ molecular dynamics simulations to predict binding poses and off-target effects (e.g., Schrödinger Suite, AutoDock) .
- Data Reproducibility : Share synthetic protocols and characterization data (NMR, HPLC) via open-access platforms to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
